

# Analysis of [1,1'-Biphenyl]-2,3'-diylldimethanol Crystal Structure: A Technical Overview

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## Compound of Interest

Compound Name: [1,1'-Biphenyl]-2,3'-diylldimethanol

Cat. No.: B3247606

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A comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the crystal structure of **[1,1'-Biphenyl]-2,3'-diylldimethanol** has not been experimentally determined or reported to date. Consequently, a detailed analysis of its specific crystal packing, molecular geometry, and intermolecular interactions is not possible at this time.

This technical guide will, therefore, provide a general overview of the methodologies that would be employed for the synthesis and crystal structure analysis of this and similar biphenyl derivatives. This information is intended for researchers, scientists, and drug development professionals who may be interested in pursuing the synthesis and structural characterization of this compound.

## Synthesis of Biphenyl Derivatives

The synthesis of biphenyl derivatives often involves cross-coupling reactions. A common and versatile method is the Suzuki coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide. For the synthesis of **[1,1'-Biphenyl]-2,3'-diylldimethanol**, a plausible synthetic route could involve the coupling of a suitably protected bromobenzyl alcohol with a corresponding boronic acid derivative, followed by deprotection.

Other methods for creating the biphenyl linkage include the Ullmann coupling and Grignard reagent-based cross-coupling reactions. The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability of the reaction.

## Experimental Protocol for Single-Crystal X-ray Diffraction

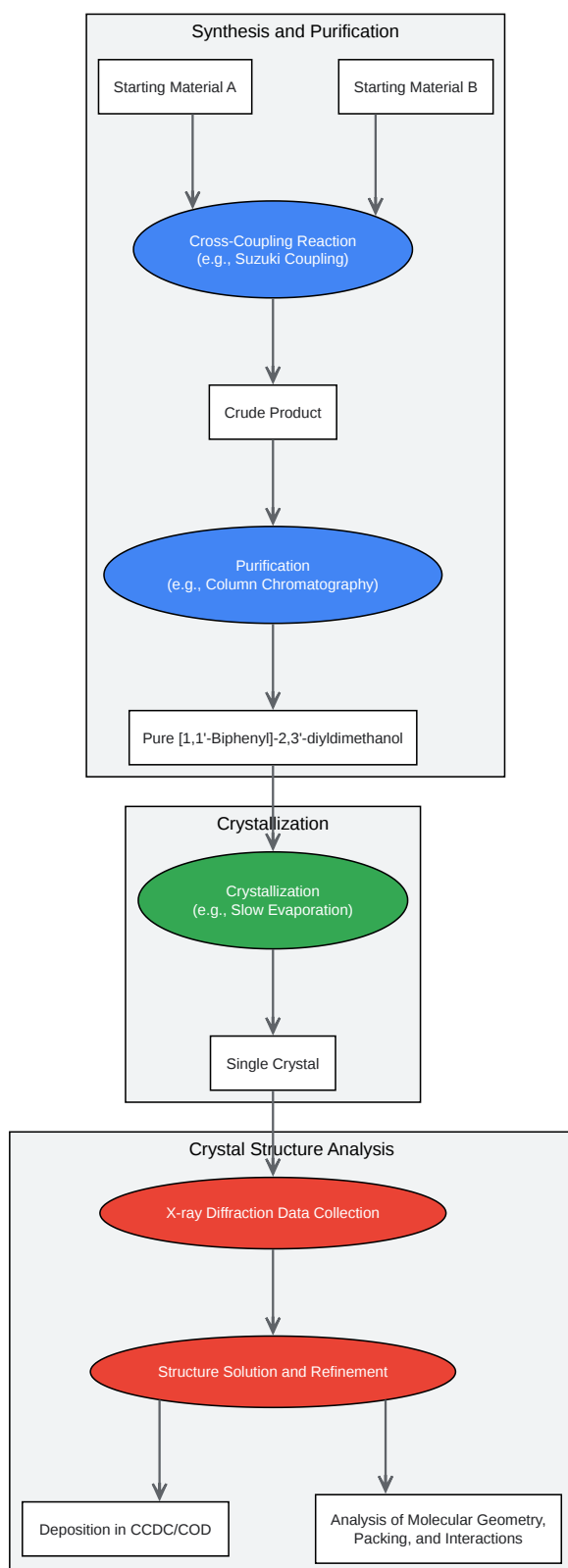
Once synthesized and purified, obtaining a single crystal of sufficient quality is the crucial next step for crystal structure determination. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques.

A general experimental protocol for single-crystal X-ray diffraction is as follows:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and improve data quality. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- **Data Reduction:** The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.
- **Validation:** The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the CCDC.

## Logical Workflow for Synthesis and Crystal Structure Analysis

The following diagram illustrates a typical workflow from the synthesis of a novel compound to its structural analysis.



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*General workflow from synthesis to crystal structure analysis.*

In conclusion, while the specific crystal structure of **[1,1'-Biphenyl]-2,3'-diylidimethanol** is not currently available in the public domain, established methods for the synthesis and crystallographic analysis of related compounds provide a clear path forward for its determination. The synthesis would likely involve a palladium-catalyzed cross-coupling reaction, followed by purification and crystallization. Subsequent analysis by single-crystal X-ray diffraction would elucidate its three-dimensional structure, providing valuable insights for researchers in chemistry and drug development.

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